molecular formula C9H15BrO4 B6256619 1,3-diethyl 2-(2-bromoethyl)propanedioate CAS No. 18721-64-7

1,3-diethyl 2-(2-bromoethyl)propanedioate

Cat. No.: B6256619
CAS No.: 18721-64-7
M. Wt: 267.12 g/mol
InChI Key: DORYQARRXSUUFM-UHFFFAOYSA-N
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Description

1,3-diethyl 2-(2-bromoethyl)propanedioate is an organic compound with the molecular formula C9H15BrO4. It is a derivative of propanedioic acid, where two ethyl groups and a 2-bromoethyl group are attached to the central carbon atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diethyl 2-(2-bromoethyl)propanedioate can be synthesized through the bromination of diethyl propanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the propanedioate molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-(2-bromoethyl)propanedioate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

    Reduction: The compound can be reduced to form 1,3-diethyl 2-(2-hydroxyethyl)propanedioate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent (e.g., ethanol) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium is used for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Products such as 1,3-diethyl 2-(2-hydroxyethyl)propanedioate or 1,3-diethyl 2-(2-aminoethyl)propanedioate.

    Reduction: 1,3-diethyl 2-(2-hydroxyethyl)propanedioate.

    Oxidation: Carboxylic acids like 1,3-diethyl 2-(2-carboxyethyl)propanedioate.

Scientific Research Applications

1,3-diethyl 2-(2-bromoethyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-(2-bromoethyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In reduction reactions, the compound undergoes hydrogenation to form alcohol derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-bromomalonate: Similar in structure but lacks the 2-bromoethyl group.

    Diethyl 2-chloromalonate: Contains a chlorine atom instead of a bromine atom.

    Diethyl 2-iodomalonate: Contains an iodine atom instead of a bromine atom.

Uniqueness

1,3-diethyl 2-(2-bromoethyl)propanedioate is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

18721-64-7

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

diethyl 2-(2-bromoethyl)propanedioate

InChI

InChI=1S/C9H15BrO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h7H,3-6H2,1-2H3

InChI Key

DORYQARRXSUUFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCBr)C(=O)OCC

Purity

95

Origin of Product

United States

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